molecular formula C10H10FNO2 B7637318 7-fluoro-4-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one

7-fluoro-4-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one

Cat. No. B7637318
M. Wt: 195.19 g/mol
InChI Key: OVJWXSPTZULTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-4-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 7-fluoro-4-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it may modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. It has also been shown to reduce inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of 7-fluoro-4-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one is its potent antitumor activity against a wide range of cancer cell lines. Additionally, it has been shown to possess antiviral and anti-inflammatory activity. However, one limitation is that the compound may have poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 7-fluoro-4-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one. One direction is to further investigate its mechanism of action and identify specific targets that may be involved in its antitumor, antiviral, and anti-inflammatory activities. Additionally, it may be useful to explore its potential as a combination therapy with other drugs for the treatment of cancer and viral infections. Furthermore, it may be valuable to investigate its pharmacokinetics and toxicity in animal models to determine its potential for clinical use.

Synthesis Methods

The synthesis of 7-fluoro-4-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one involves the reaction of 4-chloro-3-formylquinoline with sodium fluoride and formaldehyde in the presence of a catalyst such as piperidine. This method has been reported to yield the desired compound in good yields and high purity.

Scientific Research Applications

7-fluoro-4-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been reported to possess antiviral activity against hepatitis C virus and dengue virus. Furthermore, it has been studied for its potential as a novel anti-inflammatory agent.

properties

IUPAC Name

7-fluoro-4-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-13)3-10(14)12-9(8)4-7/h1-2,4,6,13H,3,5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJWXSPTZULTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=C(C=C2)F)NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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